N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that features a unique structure combining a phthalimide moiety with a tosylated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-proliferative activity, suggesting potential targets within cellular proliferation pathways .
Mode of Action
It has been suggested that it may interact with targets involved in cellular proliferation
Biochemical Pathways
Given its potential anti-proliferative activity, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Some derivatives of n-(1,3-dioxoisoindolin-4-yl)acetamide have demonstrated cytotoxic activity against mcf7 cells, a breast cancer cell line . This suggests that the compound may have potential anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide typically involves a multi-step process:
Formation of the Phthalimide Moiety: The initial step involves the formation of the phthalimide ring through the reaction of phthalic anhydride with ammonia or primary amines.
Introduction of the Tosyl Group: The tosyl group is introduced via the reaction of the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: The final step involves the cyclization reaction to form the pyrrolidine ring, which is then coupled with the phthalimide moiety to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Shares the phthalimide moiety but lacks the tosylated pyrrolidine ring.
N-(1,3-dioxoisoindolin-4-yl)benzamide: Similar structure with a benzamide group instead of the tosylated pyrrolidine.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to its combination of the phthalimide and tosylated pyrrolidine moieties, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12-7-9-13(10-8-12)29(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJHHCFLUIZSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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